Carbaphethiol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

L’ajugol est un composé iridoïde glycoside isolé des racines de Rehmannia glutinosa, une plante médicinale traditionnelle chinoise. Il est connu pour ses diverses activités biologiques, notamment ses propriétés anti-inflammatoires, antioxydantes et anti-protozoaires .

Méthodes De Préparation

L’ajugol peut être extrait de Rehmannia glutinosa en utilisant diverses méthodes. Les techniques d’extraction courantes comprennent la décoction à l’eau et l’extraction à l’alcool . La production industrielle implique souvent l’utilisation de technologies d’extraction avancées pour garantir une pureté et un rendement élevés .

Analyse Des Réactions Chimiques

L’ajugol subit plusieurs types de réactions chimiques, notamment :

Oxydation : L’ajugol peut être oxydé pour former divers dérivés oxydés.

Réduction : Les réactions de réduction peuvent convertir l’ajugol en formes réduites.

Substitution : L’ajugol peut participer à des réactions de substitution où les groupes fonctionnels sont remplacés par d’autres.

Les réactifs couramment utilisés dans ces réactions comprennent les agents oxydants comme le peroxyde d’hydrogène et les agents réducteurs comme le borohydrure de sodium. Les principaux produits formés dépendent des conditions de réaction et des réactifs spécifiques utilisés .

Applications de la recherche scientifique

L’ajugol a été largement étudié pour ses applications thérapeutiques potentielles :

Chimie : L’ajugol est utilisé comme composé de référence dans diverses études chimiques.

Applications De Recherche Scientifique

Ajugol has been extensively studied for its potential therapeutic applications:

Chemistry: Ajugol is used as a reference compound in various chemical studies.

Mécanisme D'action

L’ajugol exerce ses effets principalement par l’activation de l’autophagie médiée par le facteur de transcription EB (TFEB). Cette activation atténue le stress du réticulum endoplasmique et réduit l’apoptose des chondrocytes, protégeant ainsi le cartilage de la dégradation . De plus, l’ajugol favorise la biogenèse des lysosomes et la lipophagie, ce qui aide à la prise en charge de la maladie du foie gras non alcoolique .

Comparaison Avec Des Composés Similaires

L’ajugol est similaire à d’autres iridoïdes glycosides comme l’aucubine et le catalpol. Il est unique par sa capacité à activer l’autophagie médiée par le TFEB et à promouvoir la biogenèse des lysosomes . Cela rend l’ajugol particulièrement efficace pour traiter des affections comme l’arthrose et la maladie du foie gras non alcoolique, où l’autophagie et la fonction lysosomiale jouent des rôles cruciaux .

Composés similaires

- Aucubine

- Catalpol

- Verbathasin A

Les propriétés uniques de l’ajugol et ses diverses applications en font un composé d’un intérêt majeur dans la recherche scientifique et les applications industrielles.

Propriétés

Numéro CAS |

118104-82-8 |

|---|---|

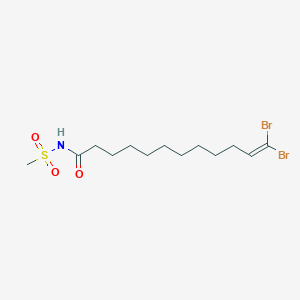

Formule moléculaire |

C16H18N2OS |

Poids moléculaire |

286.4 g/mol |

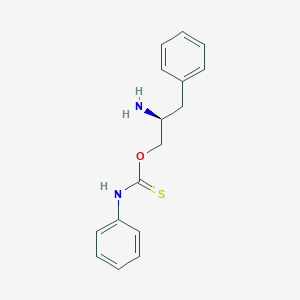

Nom IUPAC |

O-[(2S)-2-amino-3-phenylpropyl] N-phenylcarbamothioate |

InChI |

InChI=1S/C16H18N2OS/c17-14(11-13-7-3-1-4-8-13)12-19-16(20)18-15-9-5-2-6-10-15/h1-10,14H,11-12,17H2,(H,18,20)/t14-/m0/s1 |

Clé InChI |

RNXJOHPVZIKWLE-AWEZNQCLSA-N |

SMILES |

C1=CC=C(C=C1)CC(COC(=S)NC2=CC=CC=C2)N |

SMILES isomérique |

C1=CC=C(C=C1)C[C@@H](COC(=S)NC2=CC=CC=C2)N |

SMILES canonique |

C1=CC=C(C=C1)CC(COC(=S)NC2=CC=CC=C2)N |

Key on ui other cas no. |

118104-82-8 |

Synonymes |

1-amino-1-benzyl-2-mercaptoethane-S-phenylcarbamate carbaphethiol |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Pyrrolidinone, 1-[4-(1-azetidinyl)-2-butyn-1-yl]-5-methyl-](/img/structure/B49236.png)